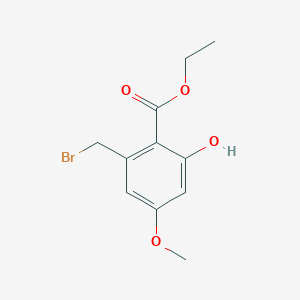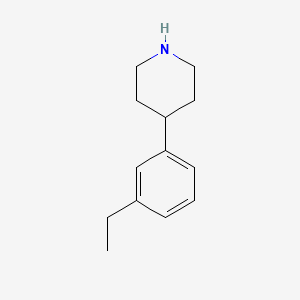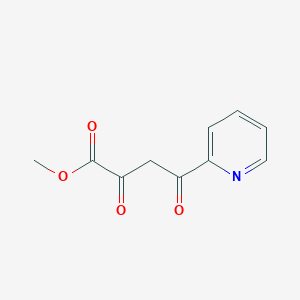
Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate
概要
説明
“Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.19 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7/h2-5H,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.科学的研究の応用
Organic Synthesis Applications
A significant application of compounds structurally related to Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is in the field of organic synthesis, where they serve as intermediates for the synthesis of complex molecules. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This process highlights the utility of related compounds in synthesizing tetrahydropyridine derivatives, which are important in pharmaceutical chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Metabolite Analysis
Another crucial application involves the analysis of metabolites of specific substances, particularly those with potential health implications. For example, the study on the analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen, underscores the role of related compounds in assessing the metabolic activation and detoxification of carcinogens in humans. This research developed methodologies to analyze urinary biomarkers for assessing metabolic pathways, highlighting the application in toxicology and public health (S. Carmella, A. Borukhova, S. Akerkar, S. Hecht, 1997).
Reaction Mechanism Studies
Compounds structurally related to this compound are also pivotal in studying reaction mechanisms. The reaction of diketene with cyanothioacetamide, leading to the formation of new 4(1H)-pyridone derivatives, showcases the exploration of reaction mechanisms and the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and material science (V. Dotsenko, S. Krivokolysko, B. P. Litvinov, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQGYDNRLWYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
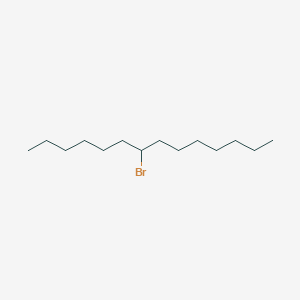
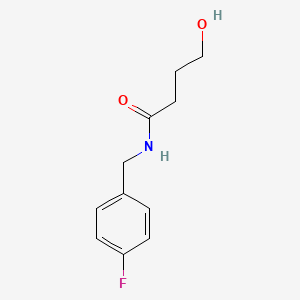
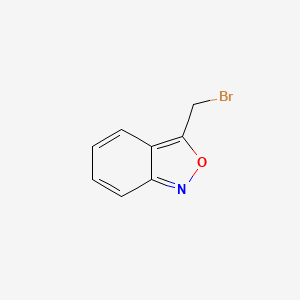
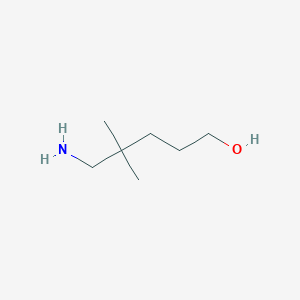
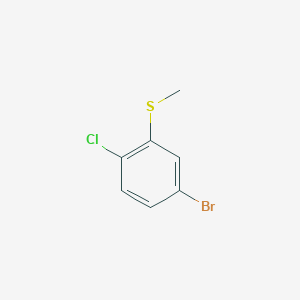
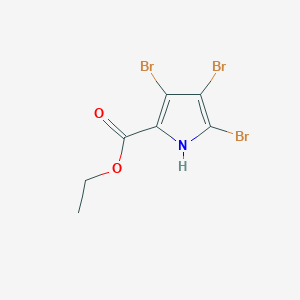

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)
![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)

